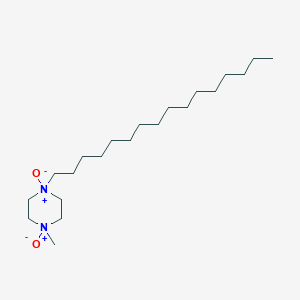
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine is an organic compound with the molecular formula C21H44N2O2 . It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine involves several steps. One common method includes the reaction of hexadecylamine with methyl isocyanate under controlled conditions to form the desired piperazine derivative. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding cell signaling pathways.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine can be compared with other piperazine derivatives such as:
1-Methyl-4-(4-piperidinyl)piperazine: Known for its use as a reagent and building block in synthetic applications.
2-(1,1-Dioxo-1H-1lambda(6)-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: Used in early discovery research.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
82394-54-5 |
|---|---|
Fórmula molecular |
C21H44N2O2 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
1-hexadecyl-4-methyl-1,4-dioxidopiperazine-1,4-diium |
InChI |
InChI=1S/C21H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(25)20-18-22(2,24)19-21-23/h3-21H2,1-2H3 |
Clave InChI |
NAVMFMFYSBJCFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1(CC[N+](CC1)(C)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


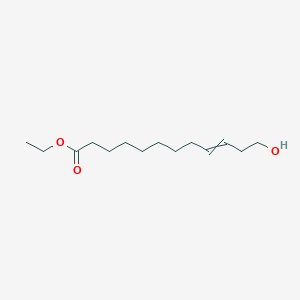
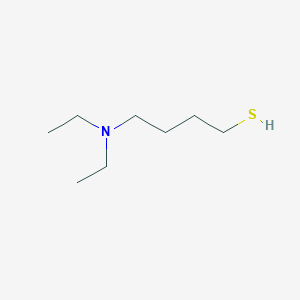
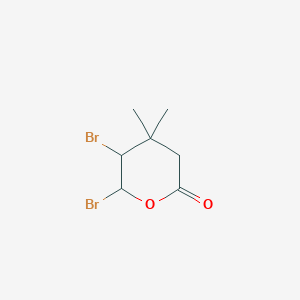

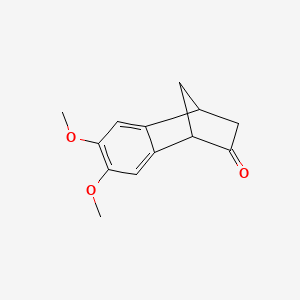
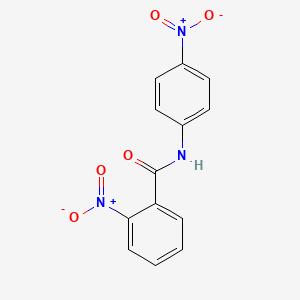


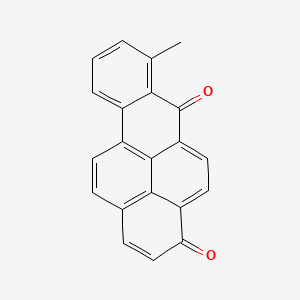
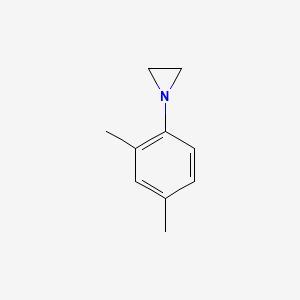
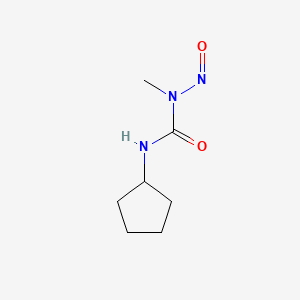


![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
